6-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorophenyl group, and a phenylprop-2-enyl sulfanyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorophenylhydrazine and ethyl acetoacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.
Introduction of the Phenylprop-2-enyl Sulfanyl Group: The phenylprop-2-enyl sulfanyl group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of the triazolopyrimidine core with a phenylprop-2-enyl sulfanyl halide in the presence of a base such as potassium carbonate.
Final Amination Step: The final step involves the introduction of the amine group at the 7th position of the triazolopyrimidine core. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
6-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common nucleophiles include amines, thiols, and alkoxides.
Addition: The compound can participate in addition reactions, particularly at the double bond in the phenylprop-2-enyl group. Common reagents include halogens and hydrogen halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with specific biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the core.
Pyrimido[4,5-d]pyrimidines: These compounds have a bicyclic structure similar to triazolopyrimidines and have been investigated for their biological significance and synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5S/c21-16-10-8-15(9-11-16)17-13-23-19-24-20(25-26(19)18(17)22)27-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12,22H2/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIVCNNEVZTGTC-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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